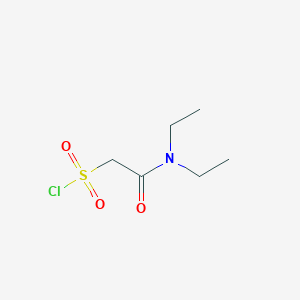(Diethylcarbamoyl)methanesulfonyl chloride
CAS No.: 1354703-05-1
Cat. No.: VC3211544
Molecular Formula: C6H12ClNO3S
Molecular Weight: 213.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1354703-05-1 |
|---|---|
| Molecular Formula | C6H12ClNO3S |
| Molecular Weight | 213.68 g/mol |
| IUPAC Name | 2-(diethylamino)-2-oxoethanesulfonyl chloride |
| Standard InChI | InChI=1S/C6H12ClNO3S/c1-3-8(4-2)6(9)5-12(7,10)11/h3-5H2,1-2H3 |
| Standard InChI Key | FXUGFUMLZJGERA-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)CS(=O)(=O)Cl |
| Canonical SMILES | CCN(CC)C(=O)CS(=O)(=O)Cl |
Introduction
Chemical Structure and Properties
(Diethylcarbamoyl)methanesulfonyl chloride, identified by CAS number 1354703-05-1, is a functionalized derivative containing both sulfonyl chloride and carbamoyl moieties within its structure. According to available data, this compound possesses several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂ClNO₃S |
| Molecular Weight | 213.68 g/mol |
| CAS Number | 1354703-05-1 |
| Commercial Purity | Minimum 95% |
| Description | Versatile small molecule scaffold |
The compound consists of a methanesulfonyl chloride group (CH₃SO₂Cl) connected to a diethylcarbamoyl moiety, creating a multifunctional molecule with potential reactivity at several sites . This structural arrangement suggests significant potential for use in organic synthesis and medicinal chemistry applications.
Structural Comparison with Related Compounds
To better understand (Diethylcarbamoyl)methanesulfonyl chloride, it is valuable to examine related compounds like methanesulfonyl chloride (MSC). While these are distinct molecules with potentially different behaviors, such comparison provides context for understanding potential reactivity patterns.
Methanesulfonyl chloride (CAS: 124-63-0) serves as a useful reference point, with the following documented properties:
| Property | Methanesulfonyl Chloride Value |
|---|---|
| Molecular Formula | CH₃ClO₂S |
| Molecular Weight | 114.55 g/mol |
| Physical State | Colorless to yellow liquid |
| Melting Point | -33°C |
| Boiling Point | 60°C at 21 mmHg |
| Density | 1.48 g/mL at 25°C |
| Reactivity | Moisture sensitive; reacts with water |
| Solubility | Miscible with alcohol, ether, organic solvents; immiscible with water |
The sulfonyl chloride functional group present in both compounds typically demonstrates high reactivity toward nucleophiles, suggesting that (Diethylcarbamoyl)methanesulfonyl chloride may share certain reactive tendencies with MSC while exhibiting unique behaviors due to its additional functional groups .
Analytical Considerations
Chromatographic Considerations
For sulfonyl chloride compounds, chromatographic analysis typically requires careful consideration of:
-
Column selection: Columns with moderate polarity, such as those containing cyanopropyl phenyl/diethyl polysiloxane phases (e.g., ZB-5MS with 5% cyanopropyl phenyl and 95% diethylpolysiloxane film)
-
Temperature programming: Gradual temperature increases to facilitate proper separation
-
Sample preparation: Use of appropriate non-aqueous solvents (often dichloromethane) to prevent hydrolysis
-
Rapid analysis: Minimizing contact with potential reactive surfaces
Given its structural characteristics, (Diethylcarbamoyl)methanesulfonyl chloride would likely require similar analytical considerations, with modifications to account for its specific chemical properties.
Research Opportunities and Future Directions
The limited detailed information available on (Diethylcarbamoyl)methanesulfonyl chloride presents several research opportunities:
-
Comprehensive characterization of physical properties (solubility parameters, stability studies, spectroscopic profiles)
-
Development of optimized synthetic routes
-
Exploration of novel applications in medicinal chemistry and materials science
-
Investigation of reaction selectivity and functional group compatibility
-
Development of specific analytical methods for detection and quantification
Such research would contribute significantly to the understanding of this compound and potentially reveal valuable applications in synthetic chemistry and pharmaceutical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume